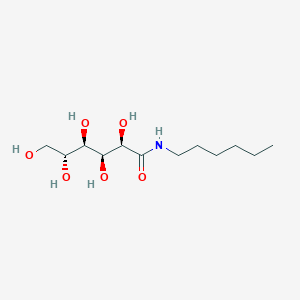

N-Hexyl-D-gluconamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-N-hexyl-2,3,4,5,6-pentahydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO6/c1-2-3-4-5-6-13-12(19)11(18)10(17)9(16)8(15)7-14/h8-11,14-18H,2-7H2,1H3,(H,13,19)/t8-,9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZPVFOBKVXTGO-CHWFTXMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314788 | |

| Record name | N-Hexyl-D-gluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18375-59-2 | |

| Record name | N-Hexyl-D-gluconamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18375-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hexyl-D-gluconamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018375592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hexyl-D-gluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hexyl-D-gluconamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of N-Hexyl-D-gluconamide from D-glucono-1,5-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Hexyl-D-gluconamide, an amphiphilic molecule with significant potential in various scientific applications. The primary focus is on the efficient conversion of D-glucono-1,5-lactone to the target compound. This document details the core chemistry, presents robust experimental protocols for both conventional and green synthetic methodologies, and includes structured data for easy comparison and implementation.

Introduction

This compound is a member of the N-alkyl-aldonamide family of nonionic surfactants. Its molecular architecture, comprising a hydrophilic D-gluconamide headgroup derived from glucose and a six-carbon hydrophobic alkyl tail, confers amphiphilic properties.[1] This dual nature makes it a compound of interest for applications such as hydrogel formation, emulsion stabilization, and as a component in advanced material formulations. The synthesis from D-glucono-1,5-lactone is a common and efficient route, valued for its simplicity and directness.[1] This guide elaborates on two principal synthetic pathways: a traditional solvent-free thermal method and a modern, sustainable mechanochemical approach.

Core Chemistry: The Aminolysis of D-glucono-1,5-lactone

The fundamental reaction for the synthesis of this compound is the aminolysis of D-glucono-1,5-lactone. In this reaction, the primary amine, hexylamine, acts as a nucleophile. The lone pair of electrons on the nitrogen atom of hexylamine attacks the electrophilic carbonyl carbon of the lactone ring.[1] This nucleophilic addition leads to the opening of the cyclic ester and the subsequent formation of a stable amide linkage, yielding the final open-chain this compound product.[1] To drive the reaction to completion and maximize the yield, an excess of hexylamine is frequently utilized.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, covering both a conventional approach and a green chemistry alternative.

Conventional Solvent-Free Synthesis

This method relies on the direct reaction between the starting materials under controlled heating, obviating the need for a solvent.

Materials:

-

D-glucono-1,5-lactone

-

Hexylamine

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Heating mantle or oil bath with a temperature controller

-

Standard laboratory glassware

-

Vacuum filtration apparatus

-

Drying oven or vacuum desiccator

Procedure:

-

In a round-bottom flask, combine D-glucono-1,5-lactone and hexylamine. A molar excess of 1.5 to 2.0 equivalents of hexylamine is recommended.

-

With continuous stirring, heat the reaction mixture to a temperature between 40°C and 60°C.[2]

-

Maintain this temperature and continue stirring for several hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting lactone is consumed.

-

Upon completion, allow the reaction mixture to cool to ambient temperature, which should result in the solidification of the crude product.

Purification by Recrystallization:

-

The crude solid is dissolved in a minimal volume of a suitable hot solvent, such as ethanol or methanol.

-

If any undissolved particulate matter is present, perform a hot filtration to remove it.

-

Allow the clear filtrate to cool slowly to room temperature, which will induce the crystallization of the purified product. The flask can be subsequently placed in an ice bath to maximize the crystal yield.

-

Collect the purified crystals by vacuum filtration, washing them with a small portion of the cold recrystallization solvent.

-

Dry the final product under vacuum to yield this compound as a white crystalline powder.[2]

Mechanochemical Synthesis: A Green Alternative

Mechanochemistry offers a sustainable and highly efficient alternative, significantly reducing reaction times and eliminating the need for bulk solvents. This protocol is adapted from a well-established procedure for the synthesis of analogous N-alkyl-aldonamides.[3][4]

Materials:

-

D-glucono-1,5-lactone

-

Hexylamine

-

Deionized water (as a Liquid-Assisted Grinding agent)

Equipment:

-

Vibrational ball mill (e.g., SPEX mill)

-

Stainless steel grinding jars and balls

Procedure:

-

Into a stainless steel grinding jar containing a grinding ball, add D-glucono-1,5-lactone and a stoichiometric equivalent (1:1 molar ratio) of hexylamine.

-

Add a catalytic amount of deionized water to the mixture to facilitate the reaction (Liquid-Assisted Grinding, LAG).

-

Secure the jar in the vibrational ball mill and operate at a moderate frequency (e.g., 18 Hz) for a short duration, typically 5 to 10 minutes.[3]

-

The reaction's completion can be verified by TLC analysis of a small sample of the reaction mixture.

Work-up and Purification:

-

After the reaction, the resulting powder is removed from the grinding jar.

-

The product is suspended in a minimum amount of water and collected by filtration. This simple aqueous work-up is often sufficient to yield a product with high purity.[3]

-

If further purification is desired, the recrystallization procedure described in the conventional method can be employed.

Data Presentation: A Comparative Summary

The following tables provide a clear comparison of the two synthetic methods and the known properties of the target compound.

Table 1: Comparison of Synthesis Methodologies

| Parameter | Conventional Solvent-Free Method | Mechanochemical Method |

| Reactant Ratio (Lactone:Amine) | 1 : 1.5-2.0 | 1 : 1 (Stoichiometric) |

| Solvent | None | Water (Catalytic Amount) |

| Temperature | 40 - 60 °C[2] | Ambient |

| Reaction Time | Several Hours | 5 - 10 Minutes[3] |

| Yield | High | Up to 96% (for analogous compounds)[4] |

| Work-up/Purification | Recrystallization | Simple Aqueous Wash, Optional Recrystallization[3] |

Table 2: Physicochemical and Characterization Data for this compound

| Property | Value | Reference |

| Appearance | White Crystalline Powder | [2] |

| Molecular Formula | C₁₂H₂₅NO₆ | |

| Molecular Weight | 279.33 g/mol | [2] |

| Melting Point | Not available in cited literature | |

| ¹H NMR, ¹³C NMR, IR, MS | Characterization confirmed, specific data not detailed in cited literature | [2] |

Mandatory Visualizations

Reaction Pathway Diagram

The diagram below illustrates the aminolysis reaction, showing the nucleophilic attack of hexylamine on the D-glucono-1,5-lactone ring, which leads to the formation of the final amide product.

Caption: Synthesis of this compound via aminolysis.

Experimental Workflow: Mechanochemical Synthesis

This flowchart provides a step-by-step visual guide to the mechanochemical synthesis process, highlighting its efficiency and simplicity.

Caption: Workflow for the mechanochemical synthesis of this compound.

Involvement in Signaling Pathways

Currently, the scientific literature on this compound is focused on its synthesis and physicochemical properties, particularly its behavior as a surfactant and hydrogelator. There is no evidence to suggest that this compound has been investigated for, or is known to be involved in, any biological signaling pathways. Its applications are primarily in the realm of materials science rather than as a pharmacologically active agent.

Conclusion

The synthesis of this compound from D-glucono-1,5-lactone is a well-established and efficient chemical transformation. While the conventional solvent-free method is effective, the mechanochemical approach offers significant advantages in terms of sustainability, reaction speed, and reduced waste, aligning with the principles of green chemistry. This guide provides the necessary detailed protocols and comparative data to enable researchers to select and implement the most suitable method for their specific needs.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Hexyl-D-gluconamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexyl-D-gluconamide is a nonionic surfactant belonging to the N-alkyl-aldonamide class of carbohydrate-based amphiphiles.[1] Its structure comprises a hydrophilic D-gluconamide headgroup derived from D-gluconic acid and a hydrophobic n-hexyl tail. This amphiphilic nature imparts to it interesting physicochemical properties, including the ability to self-assemble into various supramolecular structures, act as a hydrogelator, and exhibit surface activity.[1] These characteristics make this compound and its analogues promising candidates for a range of applications in drug delivery, materials science, and biomedical engineering. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including detailed experimental protocols and data presented for clarity and comparison.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, specific quantitative data for others, such as a precise melting point and solubility in various solvents, are not consistently available in the public domain.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₅NO₆ | [2] |

| Molecular Weight | 279.33 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Density | 1.26 g/cm³ | [2] |

| Boiling Point | 629.1 °C at 760 mmHg | [2] |

| Flash Point | 334.3 °C | [2] |

| pKa | Data not available | |

| Melting Point | Data not available | |

| Solubility in Water | Data not available (qualitatively described as amphiphilic) | |

| Solubility in Ethanol | Data not available | |

| Solubility in Methanol | Data not available |

Synthesis

The most common and efficient method for the synthesis of this compound is the aminolysis of D-glucono-1,5-lactone with hexylamine.[1] This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of the corresponding amide.

Experimental Protocol: Synthesis of this compound

Materials:

-

D-glucono-1,5-lactone

-

Hexylamine (1.5 to 2.0 equivalents)

-

Methanol (or other suitable solvent)

-

Stirring apparatus

-

Reaction vessel

-

Purification system (e.g., recrystallization apparatus or chromatography column)

Procedure:

-

Dissolve D-glucono-1,5-lactone in a suitable solvent, such as methanol, in a reaction vessel equipped with a stirrer.

-

Slowly add an excess of hexylamine (typically 1.5 to 2.0 equivalents to ensure complete conversion of the lactone) to the stirred solution at room temperature.[1]

-

Continue stirring the reaction mixture at room temperature for a specified period (reaction time may vary and should be monitored by techniques like TLC).

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The crude product is then purified. Recrystallization from a suitable solvent system is a common method. Alternatively, column chromatography can be employed for higher purity.

-

The final product, this compound, is collected as a white crystalline powder and dried.

Below is a DOT script for a diagram illustrating the synthesis workflow.

Spectroscopic Characterization

This compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence of the hexyl chain and the gluconamide headgroup.[1]

Sample Preparation:

-

Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. The choice of solvent may depend on the specific NMR experiment and the solubility of the compound.

-

The concentration of the sample should be optimized for the specific instrument and experiment being performed.

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR: Standard parameters for proton NMR are typically used. Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).

-

¹³C NMR: Standard parameters for carbon NMR are used. Decoupling techniques are often employed to simplify the spectrum.

Upon self-assembly into a gel, significant broadening of the ¹³C NMR signals is observed, which is indicative of the restricted motion of the molecules within the fibrillar network.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound. A reverse-phase method is commonly employed.

Instrumentation:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.[3] For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[3]

-

Detection: UV detection at a suitable wavelength (e.g., around 210 nm for the amide bond).

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample for analysis by dissolving it in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Run the analysis using a suitable gradient program to elute the compound.

-

The purity is determined by the peak area percentage of the main component.

Self-Assembly and Hydrogelation

A key property of this compound is its ability to act as a low molecular weight hydrogelator.[1] In aqueous solutions, it can self-assemble into a three-dimensional network of fibers that entrap water molecules, forming a hydrogel.[1] This self-assembly is driven by non-covalent interactions, including hydrogen bonding between the gluconamide headgroups and hydrophobic interactions between the hexyl tails.

Experimental Protocol: Hydrogel Formation

Materials:

-

This compound

-

Deionized water

-

Heating and stirring apparatus

-

Vials or containers for gelation

Procedure:

-

Disperse the desired concentration of this compound in deionized water. The minimum gelation concentration for related compounds is around 1 wt%.[1]

-

Heat the suspension while stirring until the solid is completely dissolved.

-

Allow the solution to cool to room temperature without agitation.

-

Gel formation can be observed as the solution becomes a semi-solid, self-supporting material.

The following DOT script illustrates the logical process of hydrogel formation.

Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not extensively detailed in the literature, its amphiphilic nature suggests a mechanism of action that involves interaction with and disruption of cell membranes, a common trait for many surfactants with antimicrobial properties. The carbohydrate headgroup can interact with the outer surface of the cell membrane, while the hydrophobic tail can insert into the lipid bilayer, leading to a loss of membrane integrity and cell lysis.

The following diagram, generated using DOT script, illustrates a generalized mechanism of membrane disruption by a carbohydrate-based surfactant.

Conclusion

This compound is a versatile carbohydrate-based surfactant with a range of interesting physicochemical properties. Its ability to self-assemble and form hydrogels makes it a molecule of significant interest for various applications. While much is known about its synthesis and general characteristics, further research is needed to quantify certain properties like its precise melting point, solubility in common solvents, and its pKa value. Detailed investigations into its biological activities and the specific signaling pathways it may affect will further enhance its potential for use in drug development and other advanced applications. This guide provides a solid foundation of the current knowledge on this compound for researchers and scientists working in these fields.

References

Self-Assembly of N-Hexyl-D-gluconamide in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly mechanism of N-Hexyl-D-gluconamide in aqueous solutions. This compound, a non-ionic sugar-based surfactant, is of significant interest due to its biocompatibility and potential applications in drug delivery and material science. This document outlines the thermodynamic principles governing its aggregation, presents key quantitative data for analogous compounds, and details the experimental protocols for characterizing its self-assembly behavior.

Core Principles of Self-Assembly

The self-assembly of this compound in water is a spontaneous process driven by the amphiphilic nature of the molecule. Each molecule consists of a hydrophilic D-gluconamide headgroup and a hydrophobic n-hexyl tail. In aqueous environments, the hydrophobic tails minimize their contact with water molecules to achieve a thermodynamically more stable state, a phenomenon known as the hydrophobic effect. This leads to the formation of ordered aggregates, such as micelles and, at higher concentrations, helical fibers which can further entangle to form hydrogels.[1]

The primary non-covalent interactions governing this self-assembly are:

-

Hydrophobic Interactions: The aggregation of the hexyl chains to reduce the water-surfactant interfacial area is the main driving force for micellization.[1]

-

Hydrogen Bonding: The multiple hydroxyl and amide groups of the gluconamide headgroup form extensive hydrogen bond networks with surrounding water molecules and with each other, contributing to the stability of the aggregates.[1]

The transition from individual molecules (unimers) to aggregates occurs above a specific concentration known as the Critical Micelle Concentration (CMC).

Quantitative Data on Self-Assembly

Table 1: Surface Properties of N-Alkyl-N-methylgluconamides at 20°C [1]

| Compound | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (γCMC) (mN/m) | Area per Molecule (Amin) (Ų) |

| N-Decyl-N-methylgluconamide | C10 | 2.0 x 10⁻³ | 28.5 | 45 |

| N-Dodecyl-N-methylgluconamide | C12 | 2.5 x 10⁻⁴ | 29.0 | 48 |

| N-Tetradecyl-N-methylgluconamide | C14 | 4.0 x 10⁻⁵ | 31.0 | 50 |

Note: This data is for N-alkyl-N-methylgluconamides and is presented to illustrate the effect of alkyl chain length. Specific values for this compound (C6) may differ, with an expected higher CMC value based on the trend.

Table 2: Thermodynamic Parameters of Micellization for a Related Gluconamide Surfactant

For the related surfactant, N-3-propylmethyltrisiloxane-N-glucosylamine, the thermodynamic parameters of micellization have been determined and are presented below as an illustrative example.

| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) |

| 298 | -25.8 | -10.2 | 52.4 |

| 303 | -26.1 | -10.9 | 50.2 |

| 308 | -26.3 | -11.5 | 48.1 |

| 313 | -26.6 | -12.2 | 46.0 |

Note: Data for N-3-propylmethyltrisiloxane-N-glucosylamine. The negative ΔG°mic indicates the spontaneity of micellization. The negative ΔH°mic and positive ΔS°mic suggest that both enthalpy and entropy contribute favorably to the process.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment. In aqueous solution, pyrene has a characteristic emission spectrum. Upon micelle formation, pyrene partitions into the hydrophobic micellar core, leading to a change in the vibrational fine structure of its emission spectrum.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in ultrapure water at a concentration significantly above the expected CMC.

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions of this compound with varying concentrations by serial dilution of the stock solution.

-

To each solution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is approximately 10⁻⁶ M. Ensure the volume of the organic solvent is negligible to not affect the solution properties.

-

Allow the solutions to equilibrate for at least 24 hours in the dark to ensure complete dissolution and probe partitioning.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm.

-

Record the emission spectra from approximately 350 nm to 500 nm.

-

-

Data Analysis:

-

From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks, typically located around 373 nm and 384 nm, respectively.

-

Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.

-

The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which pyrene begins to be incorporated into the micelles.

-

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the micellization process in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired buffer at a concentration significantly above the CMC. This will be the titrant in the syringe.

-

Fill the sample cell with the same buffer. This will be the titrand.

-

Ensure the buffer composition of the titrant and titrand are identical to minimize heats of dilution. Dialysis of the surfactant solution against the buffer is recommended.

-

-

ITC Measurement:

-

Set the experimental temperature. Multiple experiments at different temperatures are required to determine the change in heat capacity (ΔCp).

-

Perform a series of injections of the concentrated surfactant solution into the buffer-filled cell. The instrument will measure the small heat changes (endothermic or exothermic) upon each injection.

-

-

Data Analysis:

-

The raw data is a series of peaks corresponding to each injection. Integrating these peaks gives the heat change per injection.

-

A plot of heat change per mole of injectant versus the total surfactant concentration in the cell is generated.

-

Below the CMC, the heat change is small, corresponding to the heat of dilution of the monomer. As the concentration approaches and surpasses the CMC, the heat change will be dominated by the enthalpy of micellization (ΔH°mic).

-

The data is fitted to a micellization model to determine the CMC and the enthalpy of micellization (ΔH°mic).

-

The Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC using the equation: ΔG°mic = RT ln(CMC), where R is the gas constant and T is the absolute temperature.

-

The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.

-

Visualization of Aggregates by Transmission Electron Microscopy (TEM)

TEM allows for the direct visualization of the morphology of the self-assembled structures, such as micelles and fibers.

Methodology:

-

Sample Preparation:

-

Prepare a dilute aqueous solution of this compound at a concentration above the CMC.

-

Place a small drop of the solution onto a carbon-coated copper grid.

-

Allow the solvent to evaporate at room temperature.

-

-

Staining (Optional, for enhanced contrast):

-

For negative staining, a drop of a heavy metal salt solution (e.g., 2% uranyl acetate or phosphotungstic acid) is added to the grid after the sample has been applied.

-

The excess staining solution is blotted off, leaving the stain to surround the aggregates.

-

-

Imaging:

-

The dried and stained grid is placed in the TEM.

-

Images are captured at various magnifications to observe the size, shape, and morphology of the self-assembled structures.

-

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

Caption: Self-assembly pathway of this compound.

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Caption: Workflow for thermodynamic analysis using Isothermal Titration Calorimetry.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of N-Hexyl-D-gluconamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexyl-D-gluconamide is a nonionic surfactant belonging to the family of N-alkyl-D-gluconamides, which are characterized by a hydrophilic D-gluconamide headgroup and a hydrophobic alkyl chain. This amphiphilic nature drives its self-assembly in aqueous solutions into various supramolecular structures, including micelles, nanofibers, and hydrogels. Understanding the molecular structure and conformational preferences of this compound is paramount for elucidating the mechanisms behind its self-assembly and for designing novel applications in drug delivery, materials science, and biotechnology. This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and experimental protocols relevant to the study of this compound.

Molecular Structure

The fundamental structure of this compound consists of a six-carbon alkyl chain (hexyl group) covalently linked to the nitrogen atom of the D-gluconamide headgroup via an amide bond. The D-gluconamide moiety is an open-chain form of a glucose derivative, featuring a linear six-carbon backbone with five hydroxyl groups and a terminal amide group.

Figure 1: 2D chemical structure of this compound.

Key Structural Features

-

Amphiphilicity: The molecule possesses a distinct hydrophilic head (D-gluconamide) and a hydrophobic tail (hexyl chain), which is the primary driver for its surfactant properties and self-assembly in aqueous environments.[1]

-

Chirality: The D-gluconamide headgroup contains multiple chiral centers, imparting chirality to the entire molecule. This is a crucial factor in the formation of higher-order helical structures.

-

Hydrogen Bonding Capability: The presence of multiple hydroxyl (-OH) and amide (-NH-C=O) groups allows for extensive intermolecular and intramolecular hydrogen bonding, which plays a vital role in the stability of its aggregates.[1]

Conformational Analysis

The conformational landscape of this compound is complex due to the flexibility of the hexyl chain and the numerous rotatable bonds within the gluconamide headgroup. The overall conformation is a result of a delicate balance between intramolecular hydrogen bonding, steric hindrance, and hydrophobic interactions.

Molecular dynamics (MD) simulations and computational modeling are powerful tools to explore the conformational space of this compound.[1] These studies can provide insights into the preferred dihedral angles and the relative energies of different conformers.

Quantitative Structural Data (Theoretical)

The following table presents theoretical data on bond lengths and angles for a representative conformation of this compound, obtained from computational modeling. It is important to note that these values can vary depending on the specific conformation and the computational method used.

| Bond | Typical Bond Length (Å) | Angle | Typical Bond Angle (°) |

| C-C (alkyl) | 1.53 - 1.54 | C-C-C (alkyl) | 112 - 114 |

| C-N (amide) | 1.33 | C-N-C (amide) | 122 |

| C=O (amide) | 1.23 | N-C=O (amide) | 123 |

| C-C (sugar) | 1.52 - 1.53 | C-C-C (sugar) | 110 - 114 |

| C-O (hydroxyl) | 1.42 - 1.43 | C-C-O (hydroxyl) | 109 - 111 |

Table 1: Theoretical Bond Lengths and Angles for this compound.

Experimental Protocols

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the aminolysis of D-glucono-1,5-lactone with hexylamine.[1]

Figure 2: General workflow for the synthesis of this compound.

Materials:

-

D-glucono-1,5-lactone

-

Hexylamine

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask, combine D-glucono-1,5-lactone and a molar excess of hexylamine (typically 1.1 to 1.5 equivalents).

-

Heat the mixture with stirring to a temperature between 60°C and 80°C. The reaction is often carried out without a solvent.

-

Continue heating for a period of 2 to 6 hours, or until the reaction is complete (monitored by TLC).

-

Allow the reaction mixture to cool to room temperature, which should result in the solidification of the product.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

The purified this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure and conformation of this compound in solution. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed.

Figure 3: Workflow for NMR-based conformational analysis.

Experimental Parameters (Typical):

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice due to its ability to dissolve the amphiphile and the presence of exchangeable protons.

-

¹H NMR: Provides information on the chemical environment of each proton. Integration of the signals gives the relative number of protons. Coupling constants (J-values) provide information about the dihedral angles between adjacent protons, which is crucial for conformational analysis.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is essential for determining the 3D folding and conformation of the molecule.

Structural Analysis by X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and torsional angles. While obtaining a suitable single crystal of an amphiphilic molecule like this compound can be challenging, it provides invaluable structural information.

General Procedure:

-

Crystallization: Grow single crystals of this compound from a suitable solvent or solvent mixture by slow evaporation, slow cooling, or vapor diffusion.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The phases of the structure factors are then determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.

Self-Assembly and Supramolecular Structures

The amphiphilic character of this compound drives its self-assembly in aqueous solution to form a variety of hierarchical structures. At low concentrations, the molecules exist as monomers. Above the critical micelle concentration (CMC), they aggregate to form micelles. At higher concentrations, these micelles can further organize into larger structures such as cylindrical micelles, which can then entangle to form a three-dimensional network, leading to the formation of a hydrogel. The chirality of the gluconamide headgroup often leads to the formation of helical nanofibers.

Figure 4: Hierarchical self-assembly of this compound.

Conclusion

This compound is a versatile amphiphilic molecule with a rich structural and conformational behavior that underpins its ability to self-assemble into complex supramolecular architectures. A thorough understanding of its molecular structure, conformational preferences, and the experimental techniques used for its characterization is essential for researchers and scientists working in the fields of drug development, biomaterials, and nanotechnology. While a definitive experimental crystal structure remains to be reported, a combination of data from homologous compounds, computational modeling, and spectroscopic techniques provides a detailed picture of this fascinating molecule.

References

An In-depth Technical Guide to N-Hexyl-D-gluconamide (CAS: 18375-59-2)

For Researchers, Scientists, and Drug Development Professionals

N-Hexyl-D-gluconamide is a carbohydrate-based amphiphile, a class of molecules characterized by a hydrophilic sugar headgroup and a hydrophobic tail.[1] This unique structure grants it surfactant properties and the ability to self-assemble in solution, making it a compound of significant interest in materials science and drug development.[1] As a synthetic glycolipid, it serves as a model for understanding the behavior of its natural counterparts, which are integral to cellular processes.[1] This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its application as a surfactant and in the formation of complex molecular structures.

| Property | Value | Reference |

| CAS Number | 18375-59-2 | [2] |

| Molecular Formula | C12H25NO6 | [2] |

| Molecular Weight | 279.33 g/mol | [2] |

| Density | 1.26 g/cm³ | [2] |

| Melting Point | 166 - 167 °C | [3] |

| Boiling Point | 629.1 °C at 760 mmHg | [2] |

| Flash Point | 334.3 °C | [2] |

| Vapor Pressure | 1.82E-18 mmHg at 25°C | [2] |

| Refractive Index | 1.533 | [2] |

| Appearance | White to Cream Solid | [3] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the aminolysis of D-glucono-1,5-lactone.[1] This method is favored for its efficiency and directness.[1]

Experimental Protocol: Synthesis via Aminolysis

Objective: To synthesize this compound by reacting D-glucono-1,5-lactone with hexylamine.

Materials:

-

D-glucono-1,5-lactone

-

Hexylamine (1.5 to 2.0 equivalents)[1]

-

Solvent (e.g., methanol or ethanol)

-

Reaction flask with magnetic stirrer

-

Reflux condenser

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Dissolve D-glucono-1,5-lactone in a suitable solvent within the reaction flask.

-

Add hexylamine to the solution. An excess of hexylamine is used to drive the reaction to completion.[1]

-

Heat the mixture under reflux for a specified period, typically several hours, while stirring continuously.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the solid product by filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the purified this compound, for instance, in a vacuum oven.

-

Characterize the final product using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to confirm its identity and purity.

Alternative chemoenzymatic methods have also been developed, utilizing enzymes like immobilized β-glucosidase for the synthesis of related n-hexyl-β-D-glucopyranosides, which can then be converted to the target compound.[4][5]

Caption: Synthesis workflow for this compound.

Key Applications in Research and Development

The amphiphilic nature of this compound is the foundation of its diverse applications, particularly as a surfactant and a gelator.[1]

-

Surfactant and Emulsifying Properties: With its ability to lower surface and interfacial tension, it is effective in stabilizing emulsions of immiscible liquids like oil and water.[1] This makes it valuable in formulations requiring the mixture of aqueous and lipid phases.

-

Hydrogel Formation: this compound is recognized as a low molecular weight gelator, capable of forming fibrous networks in both water (hydrogels) and organic solvents (organogels).[1] This gelation is driven by non-covalent interactions and is a key area of research for advanced material development.[1]

Role in Drug Development

The unique properties of this compound make it a promising candidate for various applications in the pharmaceutical and biomedical fields. Its biocompatible sugar headgroup and tunable hydrophobic tail are particularly advantageous.[1]

-

Drug Delivery Systems: The hydrogels formed from this compound can serve as matrices for the controlled release of therapeutic agents.[1] The gel network can encapsulate drug molecules and release them over time, which is beneficial for sustained-release formulations.

-

Tissue Engineering: The fibrous scaffolds created by this molecule's self-assembly can be used in 3D cell culture and as frameworks for tissue regeneration.[1]

-

Cryopreservation: Through comparative analysis with similar gluconamides, there is research into its ice recrystallization inhibition (IRI) activity.[1] This property is critical for protecting biological samples during freezing and thawing cycles.

Caption: Logical flow from core properties to applications.

Supramolecular Chemistry: Self-Assembly

In aqueous solutions, this compound molecules self-assemble into higher-order structures.[1] This process is driven by a combination of intermolecular hydrogen bonding between the gluconamide headgroups and hydrophobic interactions among the hexyl tails.[1] Research has shown that these interactions can lead to the formation of complex, quadruple helical fibers, where four individual molecular strands are wound together.[1]

Caption: Pathway of self-assembly into a hydrogel network.

Safety and Handling

| Hazard Type | Precautionary Measures |

| Eye Contact | May cause serious eye damage.[6] Wear appropriate eye protection. In case of contact, rinse immediately and thoroughly with water.[3] |

| Skin Contact | Avoid contact with skin.[3][7] Wear protective gloves and clothing.[3] |

| Inhalation | Avoid inhalation of dust.[3] Ensure adequate ventilation.[3] |

| Ingestion | May be harmful if swallowed.[7] Do not ingest. If swallowed, seek medical attention.[3] |

| Handling | Use in a well-ventilated area. Avoid dust formation.[3] Keep away from ignition sources.[7] |

| Storage | Store in a cool, refrigerated place.[3] |

References

- 1. This compound | 18375-59-2 | Benchchem [benchchem.com]

- 2. This compound | CAS#:18375-59-2 | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. Chemoenzymatic synthesis of n-hexyl and O-beta-D-xylopyranosyl-(1-->6)-beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. download.basf.com [download.basf.com]

N-Hexyl-D-gluconamide: A Comprehensive Technical Guide on Thermal Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal stability and degradation profile of N-Hexyl-D-gluconamide. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines established knowledge of the thermal behavior of related chemical structures, including amides, polyols, and other sugar-based surfactants, to project a scientifically grounded thermal profile for this compound. The experimental protocols provided are based on standard methodologies for the analysis of similar organic compounds.

Predicted Thermal Properties of this compound

This compound is a nonionic surfactant derived from glucose, featuring a hydrophilic gluconamide headgroup and a hydrophobic hexyl tail. Its thermal stability is a critical parameter for its application in various formulations, particularly in drug delivery systems where terminal sterilization or heat-based processing steps may be employed.

Data Presentation

The following table summarizes the predicted quantitative thermal analysis data for this compound. These values are estimations based on the analysis of similar N-alkyl-aldonamides and polyhydroxy compounds and should be confirmed by empirical testing.

| Parameter | Predicted Value | Method of Analysis | Notes |

| Melting Point (Tm) | ~179 °C | Differential Scanning Calorimetry (DSC) | A melting point of 178.9 °C has been reported in the literature, indicating a crystalline solid at room temperature. |

| Onset of Decomposition (Tonset) | 200 - 220 °C | Thermogravimetric Analysis (TGA) | The initial weight loss is likely attributed to the loss of adsorbed water, followed by the onset of significant thermal decomposition. |

| Temperature of Maximum Decomposition Rate (Tmax) | Stage 1: 230 - 260 °CStage 2: 300 - 350 °C | TGA/DTG | Decomposition is predicted to occur in multiple stages, corresponding to the breakdown of the gluconamide and hexyl moieties. |

| Residual Mass @ 600 °C | < 5% | TGA | In an inert atmosphere, significant char formation is not expected for this type of molecule. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into a clean, tared alumina or platinum crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the residual mass.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of dry this compound powder into a clean, tared aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Instrument Setup:

-

Place the sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate of 10 °C/min to a temperature above the melting point (e.g., 200 °C).

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Collection: Continuously record the heat flow to the sample relative to the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

-

Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHf).

-

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is anticipated to proceed through a complex series of reactions involving both the gluconamide headgroup and the hexyl tail. The initial stages likely involve dehydration reactions of the polyol chain, followed by the cleavage of the amide bond and the C-C bonds within the hexyl chain and the sugar moiety.

Caption: Proposed thermal degradation pathway for this compound.

Discussion of Degradation Profile

The degradation of this compound is expected to be a multi-step process.

-

Initial Stage: The initial weight loss observed in TGA is likely due to the loss of physically adsorbed water. As the temperature increases, intramolecular and intermolecular dehydration of the polyhydroxy-gluconamide headgroup will occur, leading to the formation of furan-like or other unsaturated structures.

-

Primary Decomposition: The weaker amide bond is susceptible to thermal cleavage, resulting in the formation of hexylamine and gluconic acid derivatives (such as gluconolactone). Homolytic cleavage of the C-N bond can also occur, generating radicals that initiate further decomposition reactions.

-

Secondary Decomposition: At higher temperatures, the fragments from the initial decomposition will undergo further breakdown. The gluconamide fragments can cyclize to form lactams or undergo further dehydration and carbonization. The hexyl chain will likely degrade through a series of radical chain reactions, leading to the formation of smaller volatile hydrocarbons.

-

Final Products: The final degradation products in an inert atmosphere are expected to be a mixture of volatile compounds such as carbon monoxide, carbon dioxide, water, ammonia (from the amide group), and smaller hydrocarbons, along with a small amount of char residue.

Conclusion

This technical guide provides a projected thermal stability and degradation profile for this compound based on the known behavior of its constituent chemical moieties. The provided experimental protocols offer a clear framework for the empirical determination of these properties. The predicted multi-stage degradation, initiated by dehydration and amide bond cleavage, highlights the importance of carefully controlling thermal processing conditions when formulating with this compound. For applications in drug development, a thorough experimental investigation of its thermal properties is essential to ensure product stability and safety.

Spectroscopic Analysis of N-Hexyl-D-gluconamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N-Hexyl-D-gluconamide, a carbohydrate-based amphiphile with significant potential in various scientific and pharmaceutical applications. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule, presenting both methodologies and data interpretation.

Introduction

This compound (C₁₂H₂₅NO₆, Molar Mass: 279.33 g/mol ) is a nonionic surfactant synthesized from D-glucono-1,5-lactone and hexylamine.[1] Its amphiphilic nature, consisting of a hydrophilic D-gluconamide headgroup and a hydrophobic n-hexyl tail, allows it to form self-assembled structures such as gels in aqueous solutions, making it a subject of interest for drug delivery systems and biomaterial development.[1] Accurate and thorough spectroscopic analysis is paramount for confirming its molecular structure, purity, and for studying its aggregation behavior.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that specific chemical shifts and peak positions can vary slightly depending on the solvent, concentration, and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Glu) | ~4.0-4.2 | d | ~8-9 |

| H-3, H-4, H-5 (Glu) | ~3.5-3.8 | m | - |

| H-6a, H-6b (Glu) | ~3.4-3.6 | m | - |

| NH | ~7.8-8.2 | t | ~5-6 |

| N-CH ₂- (Hex) | ~3.1-3.3 | q | ~7 |

| -CH₂- (Hex, C2'-C5') | ~1.2-1.5 | m | - |

| -CH ₃ (Hex) | ~0.8-0.9 | t | ~7 |

Note: "Glu" refers to the gluconamide headgroup and "Hex" refers to the hexyl tail. Data is estimated based on typical values for similar compounds.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| C=O (Amide) | ~174-176 |

| C-2 (Glu) | ~73-75 |

| C-3, C-4, C-5 (Glu) | ~70-73 |

| C-6 (Glu) | ~63-65 |

| C H₂-NH (Hex) | ~39-41 |

| -C H₂- (Hex, C2'-C5') | ~22-32 |

| -C H₃ (Hex) | ~13-15 |

Note: "Glu" refers to the gluconamide headgroup and "Hex" refers to the hexyl tail. The chemical shifts for the gluconamide moiety are consistent with published ranges for N-alkyl-D-gluconamides.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3400 (broad) | O-H stretching | Hydroxyl groups |

| ~3280-3350 | N-H stretching | Amide |

| ~2850-2960 | C-H stretching | Hexyl chain |

| ~1640-1660 | C=O stretching (Amide I) | Amide |

| ~1540-1560 | N-H bending (Amide II) | Amide |

| ~1050-1150 | C-O stretching | Hydroxyl groups |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z Value | Interpretation |

| [M+H]⁺ | 280.1755 | Protonated molecule |

| [M+Na]⁺ | 302.1574 | Sodium adduct |

| Fragments | Various | Corresponding to the loss of water, and cleavage of the hexyl chain and gluconamide backbone. |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the aminolysis of D-glucono-1,5-lactone.[1]

-

Materials: D-glucono-1,5-lactone, hexylamine, methanol.

-

Procedure:

-

Dissolve D-glucono-1,5-lactone in methanol at room temperature.

-

Add hexylamine (typically 1.1 to 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disc.

-

Thin Film: If the sample is soluble, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for this type of molecule.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

Visualization of Methodologies

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complete picture of the molecular structure and purity of this compound. This technical guide serves as a foundational resource for researchers and professionals working with this and similar carbohydrate-based amphiphiles, enabling accurate characterization and facilitating further research into their promising applications.

References

Methodological & Application

Using N-Hexyl-D-gluconamide for membrane protein extraction and stabilization

Application Note & Protocols

Introduction

N-Hexyl-D-gluconamide is a non-ionic detergent that has emerged as a valuable tool for the extraction and stabilization of membrane proteins. Its unique molecular structure, featuring a hydrophilic gluconamide headgroup and a short hexyl hydrophobic tail, confers upon it gentle solubilizing properties, making it particularly suitable for sensitive and delicate membrane protein targets. This document provides an overview of the properties of this compound and detailed protocols for its application in membrane protein research, aimed at researchers, scientists, and drug development professionals.

Membrane proteins are notoriously challenging to study due to their hydrophobic nature and reliance on the lipid bilayer for structural and functional integrity.[1][2] The selection of an appropriate detergent is a critical step in isolating these proteins from their native environment while preserving their native conformation and activity.[3][4] While classical detergents like n-dodecyl-β-D-maltoside (DDM) and n-octyl-β-D-glucoside (OG) have been widely used, there is a continuous search for novel amphiphiles with improved properties for stabilizing challenging membrane proteins.[5][6] this compound represents a class of carbohydrate-based amphiphiles that offer a milder alternative for these applications.[7]

Physicochemical Properties of this compound

The utility of a detergent in membrane protein research is largely dictated by its physicochemical properties. This compound possesses a distinct set of characteristics that make it an attractive choice for specific applications.

| Property | Value | Reference |

| Molecular Weight | 279.33 g/mol | [7] |

| Critical Micelle Concentration (CMC) | Not explicitly found for this compound, but related short-chain glucosides have high CMCs (e.g., OG ~20-25 mM) | [5][8] |

| Aggregation Number | Data not available | |

| Micelle Molecular Weight | Data not available | |

| Dialyzable | Yes (due to expected high CMC) |

Table 1: Physicochemical Properties of this compound and related detergents. The CMC is a crucial parameter, as detergents must be used at concentrations above their CMC to form micelles that can encapsulate membrane proteins.[9]

Experimental Protocols

The following protocols provide a general framework for using this compound for the extraction and purification of membrane proteins. Optimization of detergent concentration, buffer composition, and temperature is often necessary for each specific target protein.[10]

Protocol 1: Extraction of Membrane Proteins from E. coli

This protocol outlines the steps for solubilizing a target membrane protein expressed in E. coli.

Materials:

-

E. coli cell paste expressing the target membrane protein

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, 1 µg/mL DNase I

-

Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1-2% (w/v) this compound

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% (w/v) this compound

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% (w/v) this compound

-

SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) this compound

Procedure:

-

Cell Lysis and Membrane Preparation:

-

Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells using a suitable method (e.g., sonication on ice or multiple passes through a French press).

-

Remove unbroken cells and debris by centrifugation at 10,000 x g for 20 minutes at 4°C.

-

Isolate the membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

-

-

Solubilization:

-

Carefully discard the supernatant and resuspend the membrane pellet in Solubilization Buffer. The final protein concentration should be around 5-10 mg/mL.

-

Incubate the suspension with gentle agitation for 1-2 hours at 4°C.

-

Clarify the solubilized sample by ultracentrifugation at 100,000 x g for 1 hour at 4°C to remove any insoluble material.

-

-

Purification:

-

Apply the supernatant containing the solubilized membrane protein to a pre-equilibrated affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the target protein with Elution Buffer.

-

For further purification and to remove aggregates, subject the eluted protein to size-exclusion chromatography (SEC) using the SEC Buffer.

-

Protocol 2: Thermal Shift Assay for Protein Stability Assessment

A thermal shift assay, or differential scanning fluorimetry, can be used to assess the stabilizing effect of this compound on a purified membrane protein.

Materials:

-

Purified membrane protein in SEC buffer containing this compound

-

SYPRO Orange dye (5000x stock in DMSO)

-

96-well qPCR plate

Procedure:

-

Prepare a master mix containing the purified membrane protein at a final concentration of 0.1-0.2 mg/mL and SYPRO Orange dye at a final dilution of 1:1000.

-

Aliquot 20 µL of the master mix into the wells of a 96-well qPCR plate.

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

-

The melting temperature (Tm) is determined by fitting the resulting fluorescence curve to a Boltzmann equation. A higher Tm indicates greater protein stability.

Data Presentation

The following table provides a hypothetical comparison of this compound with other commonly used detergents for the extraction and stabilization of a model G-protein coupled receptor (GPCR).

| Detergent | Protein Yield (mg/L culture) | Purity (%) | Monodispersity (by SEC) | Thermal Stability (Tm, °C) |

| This compound | 1.2 | 92 | Monodisperse | 58 |

| n-Dodecyl-β-D-maltoside (DDM) | 1.5 | 95 | Monodisperse | 55 |

| n-Octyl-β-D-glucoside (OG) | 0.8 | 85 | Aggregated | 48 |

| Lauryl Maltose Neopentyl Glycol (LMNG) | 1.8 | 98 | Monodisperse | 62 |

Table 2: Hypothetical comparative data for the purification and stabilization of a model GPCR using different detergents. This table illustrates the type of quantitative data that should be generated to evaluate the effectiveness of this compound.

Conclusion

This compound is a promising detergent for the extraction and stabilization of membrane proteins, particularly for those that are sensitive to harsher detergents. Its gentle nature may help to preserve the native structure and function of the target protein. The protocols provided here offer a starting point for the application of this detergent in membrane protein research. As with any detergent, empirical optimization is key to achieving the best results for a specific membrane protein of interest. Further studies are needed to fully characterize the properties of this compound and expand its application to a wider range of challenging membrane protein targets.

References

- 1. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for the purification of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of a membrane protein with conjugated engineered micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Isomeric Detergent Comparison for Membrane Protein Stability: Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformationally restricted monosaccharide-cored glycoside amphiphiles: the effect of detergent head group variation on membrane protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Cells to Solutions: Effective Methods for Membrane Protein Purification | MolecularCloud [molecularcloud.org]

- 9. Quantitative analysis of cell surface membrane proteins using membrane-impermeable chemical probe coupled with 18O labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Hexyl-D-gluconamide as a Surfactant in Emulsion Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexyl-D-gluconamide is a nonionic, carbohydrate-based surfactant that holds significant promise for various applications in emulsion formulation, particularly within the pharmaceutical and cosmetic industries. Its structure, comprising a hydrophilic D-gluconamide headgroup derived from glucose and a hydrophobic hexyl tail, imparts amphiphilic properties that enable it to reduce surface and interfacial tension.[1] This characteristic is fundamental to its function as a stabilizing agent in oil-in-water (O/W) and water-in-oil (W/O) emulsions. As a "green" surfactant synthesized from renewable resources, this compound offers a biocompatible and biodegradable alternative to traditional synthetic surfactants.[1]

These application notes provide a comprehensive overview of the use of this compound in emulsion formulation, including its physicochemical properties, protocols for emulsion preparation and characterization, and a summary of available data.

Physicochemical Properties and Data Presentation

A critical aspect of selecting a surfactant for emulsion formulation is its physicochemical profile. Key parameters include the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles, and the surface tension at the CMC, indicating the surfactant's efficiency in reducing surface energy.

Table 1: Physicochemical Properties of N-Alkyl-N-methylgluconamides (Comparative Data)

| Alkyl Chain Length | Surfactant | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (mN/m) |

| C10 | N-Decyl-N-methylgluconamide | 2.5 x 10⁻³ | 28.5 |

| C12 | N-Dodecyl-N-methylgluconamide | 6.3 x 10⁻⁴ | 29.0 |

| C14 | N-Tetradecyl-N-methylgluconamide | 1.6 x 10⁻⁴ | 30.0 |

| C16 | N-Hexadecyl-N-methylgluconamide | 4.0 x 10⁻⁵ | 31.5 |

| C18 | N-Octadecyl-N-methylgluconamide | 1.0 x 10⁻⁵ | 33.0 |

Data extrapolated from studies on N-Alkyl-N-methylgluconamides. The values for this compound (C6) are expected to show a higher CMC and potentially a slightly higher surface tension at the CMC compared to the C10 analogue.

Table 2: Emulsion Stability Parameters (Hypothetical Data for an O/W Emulsion Stabilized with this compound)

| Parameter | 0 Hours | 24 Hours | 7 Days | 30 Days |

| Mean Droplet Size (nm) | 250 | 255 | 270 | 300 |

| Polydispersity Index (PDI) | 0.20 | 0.22 | 0.25 | 0.30 |

| Zeta Potential (mV) | -5.0 | -4.8 | -4.5 | -4.2 |

| Creaming Index (%) | 0 | 0 | 2 | 5 |

This table presents hypothetical data to illustrate the parameters used to evaluate emulsion stability. Actual values would need to be determined experimentally.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound, preparation of an oil-in-water emulsion, and characterization of the resulting emulsion.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the aminolysis of D-glucono-1,5-lactone.

Materials:

-

D-glucono-1,5-lactone

-

Hexylamine

-

Methanol (or other suitable solvent)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Dissolve D-glucono-1,5-lactone in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of hexylamine to the solution.

-

Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 65-70°C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the D-glucono-1,5-lactone is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting solid residue from a suitable solvent (e.g., ethanol or acetone) to purify the this compound.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Caption: Workflow for the synthesis of this compound.

Protocol 2: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol details the preparation of a model O/W emulsion using this compound as the emulsifier.

Materials:

-

This compound

-

Oil phase (e.g., medium-chain triglycerides, mineral oil, or a specific drug carrier)

-

Aqueous phase (e.g., deionized water, buffer solution)

-

High-shear homogenizer (e.g., rotor-stator or microfluidizer)

-

Beakers

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of the Aqueous Phase: Dissolve the desired concentration of this compound in the aqueous phase with gentle stirring. The concentration should be above its Critical Micelle Concentration (CMC).

-

Preparation of the Oil Phase: If required, dissolve any oil-soluble components in the chosen oil.

-

Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer. This will form a coarse pre-emulsion.

-

Homogenization: Subject the pre-emulsion to high-shear homogenization.

-

Rotor-Stator Homogenizer: Homogenize at a high speed (e.g., 5,000-20,000 rpm) for a specified duration (e.g., 5-15 minutes).

-

Microfluidizer: Pass the pre-emulsion through the microfluidizer at a set pressure for a number of cycles to achieve a nanoemulsion with a narrow droplet size distribution.

-

-

Cooling: If homogenization was performed at an elevated temperature, cool the emulsion to room temperature.

-

Characterization: Immediately characterize the freshly prepared emulsion for its properties as described in Protocol 3.

Caption: Workflow for oil-in-water emulsion preparation.

Protocol 3: Characterization of Emulsion Stability

This protocol outlines key experiments to assess the physical stability of the formulated emulsion.

1. Droplet Size and Polydispersity Index (PDI) Measurement

-

Principle: Dynamic Light Scattering (DLS) is used to measure the size distribution of the emulsion droplets. The PDI indicates the breadth of the size distribution.

-

Apparatus: Dynamic Light Scattering instrument.

-

Procedure:

-

Dilute a small aliquot of the emulsion with the continuous phase (e.g., deionized water) to an appropriate concentration to avoid multiple scattering effects.

-

Place the diluted sample in a cuvette and insert it into the DLS instrument.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Perform the measurement to obtain the mean droplet size (Z-average) and the PDI.

-